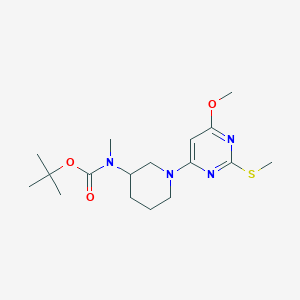

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Description

This compound is a pyrimidine derivative featuring a piperidine ring substituted with a methoxy group at position 6 and a methylthio group at position 2 of the pyrimidine core. The tert-butyl carbamate group at the piperidine nitrogen enhances steric bulk and may modulate pharmacokinetic properties, such as metabolic stability .

Properties

IUPAC Name |

tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)20(4)12-8-7-9-21(11-12)13-10-14(23-5)19-15(18-13)25-6/h10,12H,7-9,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBCEIQQJPERAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC(=N2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate, with CAS number 1353966-92-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

The molecular formula of the compound is , with a molecular weight of 368.49 g/mol. The compound is characterized by the presence of a pyrimidine ring, piperidine structure, and a tert-butyl carbamate moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1353966-92-3 |

| Molecular Formula | C17H28N4O3S |

| Molecular Weight | 368.49 g/mol |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with piperidine and subsequent carbamate formation. This synthetic route is crucial for obtaining compounds with specific pharmacological profiles.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated effective inhibition of microtubule assembly and induced apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . These findings suggest that the compound may act as a microtubule-destabilizing agent, which is a promising mechanism for anticancer drugs.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Studies have shown that similar structures can inhibit key proteins such as topoisomerase II and EGFR, which play critical roles in cancer cell growth and survival .

Case Studies

- Microtubule Destabilization : In vitro studies revealed that certain derivatives could cause significant morphological changes in cancer cells at concentrations as low as 1 μM, enhancing caspase activity indicative of apoptosis at higher concentrations (10 μM) .

- Cell Cycle Analysis : Compounds related to this structure were found to alter the cell cycle distribution in treated cells, promoting G0/G1 phase arrest and reducing the proportion of cells in S phase .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Core Heterocycle: The target compound’s pyrimidine core (vs. Piperidine substitution introduces a saturated ring, which may reduce planarity and improve solubility compared to aromatic pyridine derivatives .

Substituent Effects: The methylthio group at position 2 (target compound) is a stronger electron donor than methoxy or halogens, influencing reactivity in nucleophilic substitution or oxidation reactions . Fluoro () and hydroxy groups () enhance polarity and metabolic stability but may reduce cell permeability .

Molecular Weight and Steric Effects :

- The target compound’s higher molecular weight (~381.5 g/mol) compared to simpler pyridine analogs (e.g., 224.26 g/mol in ) suggests increased steric bulk, which could impact bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.